molecular formula C6H13IO2 B2438573 1-Iodo-3-(propan-2-yloxy)propan-2-ol CAS No. 201596-42-1

1-Iodo-3-(propan-2-yloxy)propan-2-ol

Cat. No.: B2438573
CAS No.: 201596-42-1
M. Wt: 244.072
InChI Key: SVJUEFKXTHJJEN-UHFFFAOYSA-N
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Description

“1-Iodo-3-(propan-2-yloxy)propan-2-ol” is an organic compound with the molecular formula C6H13IO2 . It’s a compound that has been used in various scientific research and studies .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C6H13IO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • 1-Iodo-3-(propan-2-yloxy)propan-2-ol analogs have been synthesized and tested for various biological activities, including antiarrhythmic, hypotensive, and spasmolytic activities. These compounds also exhibit binding affinities to alpha and beta adrenoceptors, suggesting their potential in cardiovascular therapeutic research (Groszek et al., 2009).

Applications in Material Science

  • Derivatives of this compound have been used in the synthesis of novel metal-free and metallophthalocyanines, demonstrating applications in material science and potentially in photovoltaic devices (Acar et al., 2012).

Chemotherapeutic Research

  • Certain analogues of this compound, like HUHS 1015, have shown promise as anticancer drugs, effective against a variety of human cancer cell lines. These compounds induce cell death through mechanisms like necrosis and apoptosis, and have demonstrated effectiveness in suppressing tumor growth in animal models (Nishizaki et al., 2014).

Catalytic Applications

  • Derivatives of this compound have been explored for their catalytic activity, particularly in the oxidation of cyclohexene, highlighting their potential in industrial catalytic processes (Aktaş et al., 2013).

Environmental Applications

  • Some compounds synthesized from this compound show low acute toxicity to various biological models, suggesting their safe use as fluorescent markers in biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).

Corrosion Inhibition

  • Tertiary amines synthesized from this compound have shown effectiveness as corrosion inhibitors for carbon steel, suggesting applications in materials protection and engineering (Gao et al., 2007).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “1-Iodo-3-(propan-2-yloxy)propan-2-ol” and how to handle it safely . It’s important to handle this compound with care to avoid potential risks .

Properties

IUPAC Name

1-iodo-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUEFKXTHJJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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